3-iodo-1H-pyrazol-5-amine
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Overview
Description
3-iodo-1H-pyrazol-5-amine is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. The presence of an iodine atom at the 3-position and an amino group at the 5-position makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1H-pyrazol-5-amine typically involves the iodination of 1H-pyrazol-5-amine. One common method is the electrophilic substitution reaction using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetic acid or ethanol under reflux conditions. The reaction can be represented as follows:
1H-pyrazol-5-amine+I2→this compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-iodo-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form hydrazine derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Substitution: Products include various substituted pyrazoles depending on the nucleophile used.
Oxidation: Nitro derivatives of pyrazole.
Reduction: Hydrazine derivatives of pyrazole.
Scientific Research Applications
3-iodo-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-iodo-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-amino-1H-pyrazole: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-bromo-1H-pyrazol-5-amine: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
Uniqueness
The presence of the iodine atom in 3-iodo-1H-pyrazol-5-amine makes it unique compared to other pyrazole derivatives. The iodine atom can participate in halogen bonding, which can enhance the compound’s reactivity and binding affinity in biological systems. This makes it a valuable compound for various chemical and biological applications.
Properties
IUPAC Name |
5-iodo-1H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4IN3/c4-2-1-3(5)7-6-2/h1H,(H3,5,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRHAMBNELZMMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1N)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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